molecular formula C17H21NO2 B2534121 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one CAS No. 2320895-76-7

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one

Cat. No.: B2534121
CAS No.: 2320895-76-7
M. Wt: 271.36
InChI Key: DCQQPRJNTWYWBD-UHFFFAOYSA-N
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Description

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tropine: A related tropane alkaloid with a similar bicyclic structure.

    3-Chlorotropane: A chlorinated derivative of the tropane scaffold.

    3α-Acetoxytropane: An acetylated derivative of the tropane scaffold.

Uniqueness

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one is unique due to its specific substitution pattern and the presence of the phenoxypropan-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-10-14-8-9-15(11-12)18(14)17(19)13(2)20-16-6-4-3-5-7-16/h3-7,13-15H,1,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQPRJNTWYWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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